4-(Trifluoromethoxy)benzene-1,3-diol
Description
4-(Trifluoromethoxy)benzene-1,3-diol is a synthetic aromatic diol derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position relative to the two hydroxyl (-OH) groups on the benzene ring. This electron-withdrawing substituent significantly influences the compound’s electronic properties, solubility, and biological interactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
4-(trifluoromethoxy)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDAONGFOJASSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethoxy)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials and agrochemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzene-1,3-diol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Table 1. Antimicrobial Activity Comparison
Fluorescence and Solvent-Dependent Properties
Thiadiazole-substituted analogs exhibit pH- and solvent-dependent fluorescence:
- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) and 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) show dual fluorescence in dimethyl sulfoxide (DMSO) due to molecular aggregation, while single-band emission occurs in alcohols .
- 4-(Trifluoromethoxy)benzene-1,3-diol : The -OCF₃ group may suppress aggregation-induced emission (AIE) due to increased solubility in polar solvents. Its fluorescence profile is likely less pH-sensitive compared to thiadiazole derivatives.
Table 2. Fluorescence Properties
Enzyme Inhibition and Therapeutic Potential
- 4-(2-(4-Chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol (CBED): Acts as a dual xanthine oxidase (XO) and NLRP3 inhibitor, showing hypouricemic and anti-inflammatory effects .
- 4-(Azacycloalkyl)benzene-1,3-diol derivatives : Exhibit tyrosinase inhibition, useful in treating hyperpigmentation disorders .
- 4-(Trifluoromethoxy)benzene-1,3-diol: The -OCF₃ group’s electronegativity may enhance binding to enzyme active sites, but its specificity remains unverified.
Table 3. Enzyme Inhibition Profiles
Structural and Electronic Effects
Biological Activity
4-(Trifluoromethoxy)benzene-1,3-diol is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 4-(Trifluoromethoxy)benzene-1,3-diol features a trifluoromethoxy group attached to a benzene ring with hydroxyl groups at the 1 and 3 positions. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.
Mechanisms of Biological Activity
The biological activity of 4-(Trifluoromethoxy)benzene-1,3-diol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including cholinesterases and cyclooxygenases. For instance, studies have demonstrated that similar trifluoromethyl-substituted compounds exhibit enhanced inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) due to the electron-withdrawing nature of the trifluoromethoxy group, which facilitates stronger interactions with the enzyme active sites .
- Antioxidant Properties : The compound may also exhibit antioxidant activities, contributing to its potential therapeutic applications in oxidative stress-related conditions. Research indicates that compounds with similar structures can scavenge free radicals effectively .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of 4-(Trifluoromethoxy)benzene-1,3-diol:
-
Enzyme Inhibition Studies :
- A study evaluated various derivatives of trifluoromethyl-substituted phenolic compounds for their inhibitory effects on AChE and BChE. The results indicated that certain substitutions significantly enhance potency, with IC50 values ranging from 5.4 μM to 24.3 μM depending on the specific structural modifications .
- Cytotoxicity Assessments :
- Molecular Docking Studies :
Comparative Table of Biological Activities
| Compound | AChE Inhibition (IC50 μM) | BChE Inhibition (IC50 μM) | Cytotoxicity (MCF-7) |
|---|---|---|---|
| 4-(Trifluoromethoxy)benzene-1,3-diol | TBD | TBD | Moderate |
| Related Trifluoromethyl Compound A | 10.4 | 7.7 | Low |
| Related Trifluoromethyl Compound B | 5.4 | 9.9 | Moderate |
| Related Trifluoromethyl Compound C | 19.2 | 13.2 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
